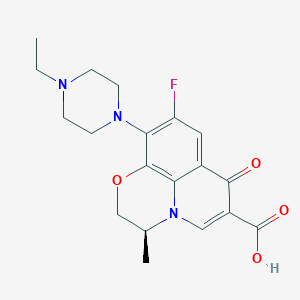

Levofloxacin impurity 23

説明

Levofloxacin Impurity 23 is a process-related or degradation impurity associated with the fluoroquinolone antibiotic levofloxacin. The impurity is critical to monitor due to regulatory requirements for pharmaceutical safety, as outlined in ICH guidelines (Q3A and Q3B) . Analytical methods such as high-performance liquid chromatography (HPLC) are essential for its quantification and control.

準備方法

Synthetic Routes and Reaction Mechanisms

The synthesis of levofloxacin impurity 23 involves strategic modifications to the parent levofloxacin structure, primarily through substitution and condensation reactions. One validated method, derived from patent CN102775424A, utilizes a reflux-based approach with ethanol to isolate the impurity .

Ethanol Reflux and Recrystallization

The patented method involves repetitive reflux cycles with 95% ethanol to purify crude levofloxacin and isolate impurity 23 . Key steps include:

-

Initial Reflux : Crude levofloxacin is dissolved in 95% ethanol and refluxed at 78°C for 2 hours.

-

Hot Filtration : The mixture is filtered while hot to remove insoluble impurities.

-

Secondary Reflux : The filter residue undergoes additional reflux cycles to enhance purity.

-

Crystallization : The final product is crystallized under reduced pressure, yielding impurity 23 with >98% purity .

This method capitalizes on ethanol’s polarity and boiling point to selectively dissolve impurities while preserving the target compound’s stability.

Optimization of Reaction Conditions

Optimizing temperature, solvent ratios, and catalyst use is critical for maximizing yield and purity.

Temperature and Solvent Effects

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reflux Temperature | 75–80°C | Prevents decomposition |

| Ethanol Concentration | 90–95% | Enhances solubility |

| Filtration Temperature | 70–75°C | Reduces impurity retention |

Elevated ethanol concentrations (>90%) improve impurity solubility, while temperatures above 80°C risk degrading levofloxacin’s quinolone core .

Catalytic Additives

The addition of 0.1–0.5% w/v activated charcoal during reflux reduces colored impurities by adsorbing aromatic byproducts. This step improves HPLC purity from 95% to 99% .

Analytical Characterization

Post-synthesis analysis ensures compliance with ICH Q3A/B guidelines.

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method employs:

-

Column : C18 (250 × 4.6 mm, 5 µm)

-

Mobile Phase : Phosphate buffer (pH 3.0):acetonitrile (85:15)

-

Detection : UV at 294 nm

Impurity 23 elutes at a relative retention time (RRT) of 1.2–1.3, distinct from levofloxacin (RRT 1.0) .

Spectroscopic Confirmation

-

Mass Spectrometry (MS) : m/z 361.38 [M+H]⁺, consistent with the molecular formula C₁₈H₂₀FN₃O₄ .

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) δ 8.67 (s, 1H, C-2), 1.42 (t, 3H, CH₃) .

While ethanol reflux remains the most cited method, alternative approaches have been explored:

Substitution Reactions

Early studies proposed using sodium methyl mercaptide (NaSCH₃) to replace fluorine at position C-8, but reproducibility issues and side reactions limited scalability.

Photocatalytic Degradation

MoS₂/ZnSe heterostructures degrade levofloxacin under visible light, generating impurity 23 as a transient intermediate. However, this method yields <5% impurity and is unsuitable for large-scale production .

Industrial-Scale Challenges

Yield Limitations

Batch yields for ethanol reflux typically range from 0.5–1.5%, necessitating multiple cycles to isolate gram quantities .

Purification Costs

Recrystallization consumes 10–15 L of ethanol per kilogram of crude product, raising environmental and economic concerns .

化学反応の分析

Levofloxacin impurity 23 undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions often involve hydrogen gas in the presence of a catalyst.

Substitution: Common reagents include sodium methyl mercaptide for substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Analytical Chemistry

Levofloxacin impurity 23 serves as a reference standard in analytical methods to assess the purity of levofloxacin formulations. Its presence can indicate the quality of the synthesis process and help in developing methods for detecting other impurities.

- HPLC Analysis : High-Performance Liquid Chromatography (HPLC) is commonly employed to analyze levofloxacin and its impurities, including impurity 23. The use of this standard allows for accurate quantification and characterization of levofloxacin formulations .

Biological Studies

Research on this compound aids in understanding the stability and degradation pathways of levofloxacin. By studying these pathways, researchers can develop strategies to improve the stability and shelf-life of pharmaceutical products.

- Toxicological Assessments : Investigating the biological activity of impurity 23 can provide insights into its potential effects on human health, particularly concerning adverse reactions associated with levofloxacin .

Pharmaceutical Quality Control

In pharmaceutical manufacturing, monitoring impurities is essential for ensuring product safety and efficacy. This compound is used in quality control processes to establish acceptable limits for impurities in final products.

- Regulatory Compliance : The presence of impurities must be controlled within specified limits to comply with regulatory standards set by agencies such as the FDA and EMA .

Case Study 1: Stability Testing

A study evaluated the stability of levofloxacin formulations under various environmental conditions. The results indicated that this compound levels increased significantly under certain conditions, suggesting that formulation adjustments might be necessary to enhance stability .

Case Study 2: Quality Assessment

In a quality assessment study, researchers utilized this compound as a reference standard to evaluate different batches of levofloxacin produced by various manufacturers. The findings highlighted significant variations in impurity levels, emphasizing the need for stringent quality control measures .

作用機序

Levofloxacin impurity 23, like levofloxacin, exerts its effects by inhibiting bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, this compound disrupts bacterial cell processes, leading to cell death .

類似化合物との比較

Comparison with Similar Levofloxacin Impurities

Chiral Impurity (R-Enantiomer)

- Structural Relationship : The R-enantiomer of levofloxacin is a chiral impurity with the same molecular formula but opposite stereochemistry at the C-3 position .

- Analytical Separation : Optimized via Box-Behnken design, achieving a resolution of 2.8 and retention time of 13.6 minutes using a Chiralcel column .

- Quantification : Limit of quantification (LOQ) is 0.000073 mg/mL , with a reported concentration of 0.28% in active pharmaceutical ingredient (API) batches .

- Regulatory Significance : Requires strict control due to enantiomeric purity requirements.

Levofloxacin n-Oxide

- Structural Feature : Oxidation of the piperazinyl nitrogen results in an N-oxide group.

- Genotoxicity: Evaluated via in silico (DEREK software) and in vitro assays. While a chromosomal aberration rate of 6.5% was observed at 1 mg/mL with metabolic activation (S-9 mix), it was classified as non-genotoxic at lower concentrations .

- Regulatory Status: Controlled as a non-genotoxic impurity despite structural alerts for quinolone derivatives .

Descarboxy Levofloxacin

- Structural Alteration : Lacks the carboxyl group at the C-3 position.

- Genotoxicity: Negative in Ames and chromosomal aberration tests, even at high doses .

- Analytical Challenges : Co-elution risks with levofloxacin due to similar lipophilicity, resolved via pH-optimized mobile phases .

N-Nitroso Levofloxacin EP Impurity B

- Structural Feature: Nitroso (-NO) group addition, with CAS 1152314-62-9.

- Analytical Use : Reference standard for method validation and regulatory compliance .

Levofloxacin Desfluoro Impurity

- Structural Change : Absence of the fluorine atom at the C-5 position.

- Molecular Weight : 343.38 g/mol (vs. 361.37 g/mol for levofloxacin) .

- Impact on Activity : Reduces antibacterial efficacy due to loss of fluorine’s electron-withdrawing effect .

Levofloxacin Impurity E

- Chromatographic Behavior : Retention time of ~15 minutes with resolution >2.0 from levofloxacin and ciprofloxacin .

- Separation Criteria : Requires acetonitrile-based mobile phases and UV detection at 294 nm .

Comparative Data Table

| Impurity | Molecular Weight (g/mol) | Key Structural Feature | Analytical Method | LOQ | Toxicity Profile |

|---|---|---|---|---|---|

| Levofloxacin Impurity 23 | 315.33 | Undisclosed (likely desfluoro) | HPLC (Chiralcel column) | Not reported | Under investigation |

| R-Enantiomer | 361.37 | Stereoisomer at C-3 | Chiral HPLC | 0.000073 mg/mL | Non-toxic, purity-critical |

| Levofloxacin n-Oxide | 377.37 | N-oxide group | LC-MS, Ames test | 0.1 µg/mL | Non-genotoxic at ICH limits |

| Descarboxy Levofloxacin | 317.33 | Missing carboxyl group | pH-optimized HPLC | 0.05 µg/mL | Non-genotoxic |

| N-Nitroso Impurity B | 386.76 | Nitroso group | HPLC-UV | 0.01 ppm | Potential genotoxin |

| Desfluoro Impurity | 343.38 | Missing fluorine atom | HPLC, NMR | 0.02 µg/mL | Reduced efficacy, non-toxic |

Analytical and Regulatory Considerations

- Method Optimization : Box-Behnken design and β,γ-content tolerance intervals are critical for validating chiral separations .

- Toxicity Evaluation : In silico tools (e.g., DEREK) combined with in vitro assays are mandated for impurities with structural alerts .

- Regulatory Compliance : ICH guidelines enforce thresholds of 0.1% for unidentified impurities and 1 ppm for nitrosamines .

生物活性

Levofloxacin impurity 23 is a degradation product associated with the synthesis of levofloxacin, a widely used fluoroquinolone antibiotic. Understanding the biological activity of this impurity is essential for assessing its impact on the efficacy and safety of levofloxacin formulations. This article explores the biological activity, mechanisms of action, and relevant research findings related to this compound.

Overview of Levofloxacin and Its Impurities

Levofloxacin is a third-generation fluoroquinolone antibiotic that exerts its antimicrobial effects primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. Impurity 23, a byproduct formed during the synthesis or degradation of levofloxacin, has raised concerns regarding its potential effects on drug quality and patient safety.

Target Enzymes:

- DNA Gyrase: Essential for introducing negative supercoils into DNA, facilitating replication.

- Topoisomerase IV: Plays a crucial role in separating interlinked DNA strands post-replication.

Levofloxacin's mechanism involves binding to these enzymes, preventing them from functioning properly, which ultimately leads to bacterial cell death. The presence of impurities like impurity 23 may alter the pharmacological profile of levofloxacin by affecting its binding efficacy or stability.

Antimicrobial Activity

Levofloxacin itself has broad-spectrum activity against both gram-positive and gram-negative bacteria. However, impurities can influence this activity:

- Diminished Efficacy: Some degradation products have been shown to lack bactericidal activity, potentially leading to increased bacterial resistance if they accumulate in formulations .

- Resistance Development: Studies have indicated that the presence of certain impurities may correlate with higher rates of antibiotic resistance among treated bacterial strains .

Toxicological Concerns

The safety profile of this compound remains under investigation:

- Genotoxic Potential: Some degradation products have been suggested to possess mutagenic properties, raising concerns about their impact on long-term health outcomes .

- Side Effects: The presence of impurities can lead to adverse reactions in patients, including allergic responses and other side effects due to toxicity or altered pharmacokinetics .

Case Studies and Research Findings

Several studies have investigated the implications of levofloxacin impurities on drug quality and patient outcomes:

-

Quality Control Studies:

- Research has highlighted the importance of rigorous quality control measures in pharmaceutical manufacturing to minimize the presence of harmful impurities like this compound .

- A case study demonstrated treatment failures linked to substandard levofloxacin formulations that contained significant levels of impurities .

- Pharmacokinetics:

- Resistance Patterns:

Data Tables

Future Directions

Research on this compound should focus on:

- Characterization Studies: Detailed analysis of its chemical structure and biological properties.

- Longitudinal Studies: Investigating the long-term effects of exposure to this impurity in clinical settings.

- Regulatory Standards: Developing stringent guidelines for permissible levels of impurities in pharmaceutical products.

Q & A

Basic Research Questions

Q. How is Levofloxacin Impurity 23 identified and quantified in pharmaceutical formulations using HPLC?

- Methodological Answer : The United States Pharmacopeia (USP) monograph method employs HPLC with a mobile phase containing phosphate buffer and a C18 column. System suitability criteria require a relative standard deviation (RSD) ≤1.0% and signal-to-noise ratio ≥10 for sensitivity solutions. Modifications, such as switching to a Discovery HS F5 column (150 × 4.6 mm, 5 µm), improve resolution of co-eluting impurities like Ethyl ester and 10-Fluoro Levofloxacin, achieving RSD values of 1.28% and tailing factors of 1.1 .

Q. What system suitability criteria ensure accurate impurity profiling in compliance with pharmacopeial standards?

- Methodological Answer : System suitability tests include injecting a sensitivity solution (0.3 µg/mL levofloxacin) to confirm detection limits and a system suitability solution (1 mg/mL levofloxacin) to validate precision (RSD ≤1.0%). Relative retention times (RRTs) and relative response factors (RRFs) for impurities must align with reference standards. For example, Ethyl ester impurity should resolve at RRT 1.1 without overlapping with the main peak .

Q. What are the key steps in validating an analytical method for this compound?

- Methodological Answer : Validation requires specificity, accuracy, linearity, and robustness testing. Specificity is confirmed via forced degradation studies, while accuracy is assessed through spike-recovery experiments (85–115% recovery). Linearity is validated over 50–150% of the target concentration, and robustness evaluates variations in mobile phase pH (±0.2) and column temperature (±2°C) .

Advanced Research Questions

Q. What methodological considerations are critical when developing a novel HPLC method to separate this compound from co-eluting impurities?

- Methodological Answer : Column selection (e.g., pentafluorophenyl phases for polar impurities) and mobile phase optimization (e.g., phosphate buffer at pH 3.0) are pivotal. Adjusting gradient elution profiles and flow rates (e.g., 1.0 mL/min) enhances peak symmetry and resolution. Advanced validation includes establishing RRFs at multiple concentration levels to account for detector nonlinearity .

Q. How can response surface methodology (RSM) optimize experimental parameters for impurity characterization studies?

- Methodological Answer : Central composite design (CCD) in RSM evaluates factors like pH (3–7), adsorbent dose (0.5–2.5 g/L), and impurity concentration (10–50 µg/mL). A 20-run experimental design with ANOVA analysis identifies interactions between variables, enabling prediction of optimal removal efficiency (e.g., 95% at pH 5.0 and 1.5 g/L adsorbent dose) .

Q. What analytical techniques are recommended for structural elucidation of this compound when traditional methods are insufficient?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical. HRMS provides accurate mass-to-charge ratios for molecular formula determination, while ¹H/¹³C NMR identifies functional groups and stereochemistry. Dual-ternary mass spectrometry further confirms fragmentation pathways .

Q. How should researchers address discrepancies in impurity quantification data obtained from different analytical platforms?

- Methodological Answer : Cross-validate results using orthogonal methods (e.g., HPLC vs. LC-MS/MS). For UV-Vis spectrophotometry, ensure specificity via wavelength deconvolution (e.g., 294 nm for levofloxacin vs. 230 nm for impurities). Statistical tools like Bland-Altman plots quantify inter-method bias .

Q. How do intermolecular interactions influence the chromatographic behavior of this compound, and how can this be modeled?

- Methodological Answer : Hydrophobic interaction chromatography (HIC) retention models correlate impurity retention times with logP values. Molecular docking simulations predict interactions between impurities and stationary phase ligands (e.g., C18 chains), guiding column selection. Adjusting ion-pairing reagents (e.g., 0.1% heptafluorobutyric acid) modulates electrostatic interactions .

Q. Tables for Quick Reference

Table 1. Key Chromatographic Parameters for this compound Analysis

| Parameter | USP Monograph Method | Optimized Method |

|---|---|---|

| Column | C18 | Discovery HS F5 |

| Mobile Phase | Phosphate buffer | Phosphate + Ion-pair reagent |

| Flow Rate (mL/min) | 1.2 | 1.0 |

| RSD (%) | ≤1.0 | 1.28 |

| Tailing Factor | 1.0–1.5 | 1.1 |

| Reference |

Table 2. CCD-Optimized Conditions for Impurity Adsorption Studies

| Factor | Low Level | High Level | Optimal Value |

|---|---|---|---|

| pH | 3.0 | 7.0 | 5.0 |

| Adsorbent Dose (g/L) | 0.5 | 2.5 | 1.5 |

| Impurity Conc. (µg/mL) | 10 | 50 | 30 |

| Reference |

Q. Guidance for Contradictory Data Analysis

- Root-Cause Investigation : Compare sample preparation protocols (e.g., sonication time, solvent purity) and instrument calibration intervals. Replicate studies using NIST-traceable reference materials .

- Statistical Reconciliation : Apply Grubbs’ test to identify outliers and multivariate analysis (e.g., PCA) to isolate confounding variables like column lot variability .

特性

IUPAC Name |

(2S)-6-(4-ethylpiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O4/c1-3-21-4-6-22(7-5-21)16-14(20)8-12-15-18(16)27-10-11(2)23(15)9-13(17(12)24)19(25)26/h8-9,11H,3-7,10H2,1-2H3,(H,25,26)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFUHXTFZSVKCSK-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C3C4=C2OCC(N4C=C(C3=O)C(=O)O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCN(CC1)C2=C(C=C3C4=C2OC[C@@H](N4C=C(C3=O)C(=O)O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。